molecular formula C14H24N4O3 B1408293 tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate CAS No. 1803560-79-3

tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B1408293
CAS No.: 1803560-79-3
M. Wt: 296.37 g/mol
InChI Key: MXLDPEMPSVFAIA-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interaction of oxadiazole-containing compounds with biological targets.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate is not well-documented. compounds containing oxadiazole rings are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 1,2,4-oxadiazole ring in tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate imparts unique electronic properties that can enhance its reactivity and interaction with biological targets.
  • The combination of the piperidine ring and the tert-butyl carbamate group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)15-7-11-5-4-6-18(8-11)9-12-16-10-20-17-12/h10-11H,4-9H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDPEMPSVFAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate
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tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate

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